Oxyphenisatin

Description

Propriétés

IUPAC Name |

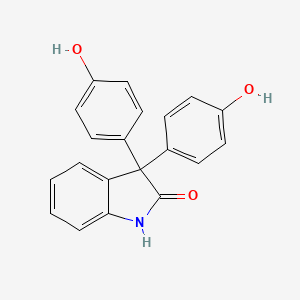

3,3-bis(4-hydroxyphenyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDACOMXKWHBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044528 | |

| Record name | Oxyphenisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-13-3 | |

| Record name | Oxyphenisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphenisatine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyphenisatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxyphenisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyphenisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyphenisatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BT0VQG2GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxyphenisatin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin is a diphenolic compound historically used as a laxative. Its use was largely discontinued due to concerns of hepatotoxicity. However, recent research has unveiled a novel anticancer activity of its pro-drug, this compound acetate, sparking renewed interest in this chemical scaffold. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and the dual mechanisms of action of this compound as both a laxative and, through its acetate derivative, a potential anticancer agent. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 3,3-Bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, is a crystalline solid.[1][2] Its core structure consists of an oxindole moiety substituted with two hydroxyphenyl groups at the 3-position. This structure is closely related to other stimulant laxatives like bisacodyl and sodium picosulfate.[1][2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3,3-Bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one[1] |

| CAS Number | 125-13-3[1] |

| Molecular Formula | C₂₀H₁₅NO₃[3] |

| SMILES | Oc1ccc(cc1)C1(C(=O)Nc2ccccc12)c1ccc(O)cc1[1] |

| InChI Key | SJDACOMXKWHBOW-UHFFFAOYSA-N[1] |

Physicochemical Data

| Property | Value | Source |

| Molar Mass | 317.34 g/mol | [3] |

| Melting Point | 262-263 °C | [4] |

| logP | 1.398 - 3.78 | [1][5] |

| pKa (Strongest Acidic) | 9.18 | [5] |

| Water Solubility | 0.012 g/L (Predicted) | [5] |

| Appearance | White to off-white solid | [2] |

Synthesis and Purification

Synthesis Protocol: Condensation of Isatin with Phenol

The classical synthesis of this compound involves the acid-catalyzed condensation of isatin with phenol.[2]

Materials:

-

Isatin

-

Phenol

-

Concentrated Sulfuric Acid

Procedure:

-

A mixture of phenol and a catalytic amount of concentrated sulfuric acid is heated with stirring.

-

Isatin is added portion-wise to the heated mixture.

-

The reaction temperature is raised and maintained to drive the condensation reaction.

-

After completion, the reaction mixture is cooled, and the crude product is precipitated.

-

The resulting solid is filtered and washed thoroughly with water to remove unreacted starting materials and the acid catalyst.

-

The crude product is then dried.

Purification Protocol: Recrystallization

Materials:

-

Crude this compound

-

Acetone

-

Chloroform

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot acetone.

-

The solution is filtered to remove any insoluble impurities.

-

Chloroform is slowly added to the acetone solution until precipitation of the purified product is observed.

-

The mixture is allowed to cool to complete the crystallization process.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Mechanisms of Action

This compound exhibits two distinct biological activities: a laxative effect and, through its acetate derivative, an anticancer effect.

Laxative Effect

This compound functions as a stimulant laxative by directly acting on the colonic mucosa.[1] Its mechanism is not mediated by the stimulation of mucosal adenylate cyclase.[1] Instead, it is believed to increase intestinal fluid transport and augment epithelial permeability.[1] This leads to an accumulation of water and electrolytes in the colonic lumen, promoting bowel movement. Additionally, some studies suggest it may inhibit the intestinal absorption of glucose and sodium, further contributing to the retention of fluid in the lumen.[3]

Anticancer Activity of this compound Acetate

This compound acetate, a pro-drug of this compound, has demonstrated significant antiproliferative activity, particularly against breast cancer cell lines.[6][7] Its mechanism is multifaceted and centers on inducing a cellular starvation response.[6]

Key Signaling Events:

-

Induction of a Nutrient Deprivation Response: this compound acetate triggers a response mimicking nutrient starvation within cancer cells.[6]

-

Inhibition of Protein Synthesis: This leads to a selective inhibition of translation, a critical process for rapidly dividing cancer cells.[7]

-

Activation of Stress Response Pathways: The compound activates the nutrient-sensing eIF2α kinases, GCN2 and PERK, and the ATP sensor, AMP-activated protein kinase (AMPK).[4][6]

-

Induction of Autophagy and Mitochondrial Dysfunction: The cellular stress leads to autophagy, a process of cellular self-digestion, and impairs mitochondrial function.[6]

-

Apoptosis via Autocrine TNFα: In estrogen receptor-positive (ER+) breast cancer cells, the cascade culminates in the production of tumor necrosis factor-alpha (TNFα), which acts in an autocrine manner to induce apoptosis (programmed cell death).[6]

References

- 1. Mechanism of action of diphenolic laxatives: the role of adenylate cyclase and mucosal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxyphenisatine - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. This compound acetate (NSC 59687) triggers a cell starvation response leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the History and Discovery of Oxyphenisatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin, a diphenolic laxative, holds a significant place in the history of pharmacology, not only for its therapeutic applications but also for the critical lessons learned from its adverse effects. Initially synthesized in the late 19th century, it gained widespread use as a purgative agent in the mid-20th century. However, reports of severe hepatotoxicity led to its eventual withdrawal from most markets. In a remarkable turn of events, recent research has repurposed this compound and its derivatives as potential anticancer agents, targeting specific cellular signaling pathways. This technical guide provides a comprehensive overview of the history, discovery, synthesis, mechanisms of action, and the evolving therapeutic landscape of this compound.

History and Discovery

This compound, chemically known as 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, was first synthesized in 1885 by the German chemists Adolf von Baeyer and M. Lazarus.[1] Their work, published in the "Berichte der deutschen chemischen Gesellschaft," described the condensation reaction of isatin with phenol.[1] For many decades, the compound remained a subject of academic interest rather than therapeutic application. It was not until the mid-20th century that its potent laxative properties were recognized, leading to its commercialization as a component of various over-the-counter purgative formulations. Its popularity as a laxative grew due to its efficacy in promoting bowel movements. However, this widespread use eventually brought to light a dark side of the compound: its potential to cause severe liver damage.[2] By the early 1970s, a substantial body of evidence linking long-term this compound use to chronic hepatitis and cirrhosis had accumulated, prompting its withdrawal from the market in numerous countries, including the United States and Australia.[2]

Synthesis

The original synthesis of this compound, as described by Baeyer and Lazarus in 1885, involves the acid-catalyzed condensation of isatin with two equivalents of phenol.

Experimental Protocol: Original Synthesis (Baeyer and Lazarus, 1885)

-

Reactants: Isatin and an excess of phenol are used as the primary starting materials.

-

Catalyst: A strong acid, such as concentrated sulfuric acid, is typically employed to catalyze the reaction.

-

Reaction Conditions: The mixture of isatin, phenol, and the acid catalyst is heated. The reaction temperature and duration would be optimized to ensure the completion of the condensation.

-

Work-up: After the reaction is complete, the mixture is cooled and poured into a large volume of water to precipitate the crude product.

-

Purification: The precipitated solid is collected by filtration, washed with water to remove unreacted phenol and acid, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure this compound.

Mechanism of Action as a Laxative

This compound's laxative effect is primarily attributed to its action as a stimulant laxative. It directly irritates the intestinal mucosa, leading to an increase in peristalsis and intestinal motility. Further studies revealed a more complex mechanism involving the alteration of intestinal fluid and electrolyte transport.

Inhibition of Glucose and Fluid Absorption

Early investigations into the mechanism of action of this compound demonstrated its ability to inhibit the intestinal absorption of glucose and fluid.

The following protocol is a summary of the methodology used to study the effect of this compound on glucose absorption in the rat intestine:

-

Animal Model: Male albino rats are anesthetized.

-

Surgical Preparation: The small intestine is exposed, and a segment is cannulated for perfusion.

-

Perfusion Solution: A solution containing a known concentration of glucose and the test concentration of this compound (dissolved in a suitable vehicle like ethanol) is perfused through the intestinal segment.

-

Sample Collection: The perfusate is collected after a set period.

-

Analysis: The glucose concentration in the collected perfusate is measured and compared to the initial concentration to determine the extent of glucose absorption. The volume of the collected perfusate is also measured to assess fluid absorption.

Increased Intestinal Permeability

Later studies suggested that diphenolic laxatives like this compound primarily exert their effects by increasing the permeability of the intestinal epithelium. This leads to a net movement of water and electrolytes into the intestinal lumen, contributing to the laxative effect.

Hepatotoxicity

The most significant factor leading to the decline in the therapeutic use of this compound was its association with severe liver toxicity. Chronic use of the drug was linked to cases of chronic active hepatitis, cirrhosis, and even fulminant hepatic failure.

Clinical Presentation

Patients with this compound-induced hepatotoxicity typically presented with symptoms of liver disease, including jaundice, fatigue, and abdominal pain. Laboratory findings often revealed significantly elevated levels of liver enzymes.

Quantitative Data from Case Reports

The following table summarizes representative data from published case reports of this compound-induced hepatotoxicity. It is important to note that these are individual cases and values can vary significantly.

| Patient | Dosage | Duration of Use | Alanine Transaminase (ALT) (U/L) | Aspartate Transaminase (AST) (U/L) | Total Bilirubin (mg/dL) | Outcome |

| Case 1 | Not specified | "Long-term" | >5 times normal | Not specified | Elevated | Chronic active hepatitis |

| Case 2 | Not specified | 4 to 25 years | >5 times normal | Not specified | Elevated | Cirrhosis |

| Case 3 | 15 mg daily | 2 years | 1240 | 860 | 18.2 | Recovery after withdrawal |

| Case 4 | Not specified | "Prolonged" | 850 | 620 | 12.5 | Recovery after withdrawal |

Normal ranges for liver function tests can vary between laboratories.

Repurposing as an Anticancer Agent

In a significant shift of focus, recent research has explored the potential of this compound and its derivatives as anticancer agents. The pro-drug, this compound acetate, has shown promising activity against various cancer cell lines, particularly breast cancer.

Mechanism of Anticancer Action

The anticancer effects of this compound acetate are attributed to its ability to induce a cellular starvation response, leading to apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of key signaling pathways involved in nutrient sensing and cell growth.

This compound acetate has been shown to activate the PKR-like endoplasmic reticulum kinase (PERK) pathway. PERK activation leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α inhibits global protein synthesis, a crucial step in the cellular stress response.

This compound acetate also modulates the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways. Activation of AMPK, a key energy sensor, leads to the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation. This inhibition is mediated through downstream effectors like p70S6K and 4E-BP1.

Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of this compound acetate against various breast cancer cell lines, as indicated by the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast (ER+) | ~1-5 |

| T47D | Breast (ER+) | ~1-5 |

| HS578T | Breast (Triple-negative) | ~5-10 |

| MDA-MB-468 | Breast (Triple-negative) | ~5-10 |

Experimental Protocols for Anticancer Activity Assessment

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound acetate for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

-

Protein Extraction: Cancer cells are treated with this compound acetate, and total protein is extracted.

-

Protein Quantification: The concentration of the extracted protein is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., PERK, eIF2α, AMPK, mTOR, p70S6K, 4E-BP1).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Conclusion

The journey of this compound from a widely used laxative to a withdrawn drug due to severe hepatotoxicity, and its recent re-emergence as a potential anticancer agent, provides a compelling narrative in the field of drug discovery and development. This technical guide has outlined the key historical milestones, synthetic procedures, and the evolving understanding of its mechanisms of action. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers and scientists. The story of this compound underscores the importance of continuous pharmacovigilance and highlights the potential for repurposing existing molecules for new therapeutic applications, driven by a deeper understanding of cellular signaling pathways. Further research into the efficacy and safety of this compound derivatives is warranted to fully explore their therapeutic potential in oncology.

References

The Cellular Mechanism of Action of Oxyphenisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin, and its more frequently studied pro-drug this compound acetate, are diphenyl oxindole compounds originally utilized as laxatives.[1] Subsequent research has unveiled their potent in vitro and in vivo antiproliferative activities, particularly against various cancer cell lines, establishing them as molecules of interest in oncology drug discovery.[2] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its effects in cellular assays, focusing on the intricate signaling pathways it modulates. The primary mechanism revolves around the induction of a multifaceted cell starvation response, which culminates in the inhibition of cell growth and induction of programmed cell death.[2]

Core Mechanism: Induction of a Cell Starvation Response

This compound acetate's anti-cancer activity is not attributed to a single target but rather to the initiation of an acute nutrient deprivation response.[2][3] This complex cellular reaction involves the selective inhibition of protein synthesis, activation of key energy-sensing pathways, induction of autophagy, mitochondrial dysfunction, and ultimately, apoptosis.[2] These events are triggered by the activation of specific stress-sensing kinases that profoundly alter cellular metabolism and fate.

Key Signaling Pathways Modulated by this compound Acetate

PERK/eIF2α Pathway: Inhibition of Protein Synthesis

A primary and rapid effect of this compound acetate treatment in sensitive cancer cells is the selective inhibition of translation.[2] This is mediated through the activation of the Unfolded Protein Response (UPR) sensor, PERK (Protein kinase R-like endoplasmic reticulum kinase), and another stress-sensing kinase, GCN2.[2] Activated PERK and GCN2 phosphorylate the eukaryotic translation initiation factor 2α (eIF2α).[2][4] Phosphorylation of eIF2α inhibits the GDP/GTP exchange activity of its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis, thereby conserving resources under perceived stress and preventing further proliferation.[4][5]

Caption: this compound-induced activation of the PERK/eIF2α pathway.

AMPK/mTOR Pathway: Regulation of Energy Homeostasis and Growth

Concurrent with eIF2α phosphorylation, this compound acetate activates AMP-activated protein kinase (AMPK), a central sensor of cellular energy status that is activated when intracellular ATP levels decline.[2] Activated AMPK (phosphorylated AMPK) then inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[4] This inhibition is observed through the reduced phosphorylation of mTOR's downstream substrates, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[2] The mTOR pathway is a critical regulator of cell growth, proliferation, and protein synthesis; its inhibition by the AMPK axis further contributes to the anti-proliferative effects of this compound.[4]

Caption: this compound-mediated activation of AMPK and inhibition of mTOR.

Autophagy and Apoptosis Induction

The cellular starvation response triggered by this compound acetate ultimately leads to programmed cell death. Treatment is associated with the induction of autophagy, a catabolic process for recycling cellular components during nutrient deprivation, as well as mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[2] These events engage the intrinsic apoptotic pathway.

Furthermore, in estrogen receptor-positive (ER+) breast cancer cells like MCF7 and T47D, this compound acetate activates the extrinsic apoptotic pathway. It induces the expression of Tumor Necrosis Factor-alpha (TNFα) and subsequent degradation of its receptor, TNFR1, indicating an autocrine loop of receptor-mediated apoptosis.[2][3]

Caption: Autocrine TNFα-mediated apoptosis in ER+ cells.

Quantitative Data: In Vitro Antiproliferative Activity

The potency of this compound acetate varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight this differential sensitivity.

| Cell Line | Receptor Status | IC50 (µM) | Reference |

| MCF7 | ERα Positive | 0.8 | [1][4] |

| T47D | ERα Positive | 0.6 | [2][4] |

| MDA-MB-468 | ERα Negative | 1.8 | [1][4] |

| HS578T | ERα Negative | 2.1 | [1][4] |

| MDA-MB-231 | ERα Negative | >100 | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key assays used to elucidate the mechanism of action of this compound.

Cell Viability / Proliferation Assay (MTT Assay)

-

Objective: To determine the concentration-dependent effect of this compound acetate on cell viability.

-

Methodology:

-

Seed cells (e.g., MCF7, MDA-MB-231) in 96-well plates and allow them to adhere for 24 hours.[2]

-

Treat cells with a serial dilution of this compound acetate (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified time (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value by plotting viability against the log of the drug concentration.[6][7]

-

Protein Synthesis Assay ([¹⁴C]-leucine Incorporation)

-

Objective: To selectively measure the rate of de novo protein synthesis.

-

Methodology:

-

Seed cells in a 96-well plate 24 hours prior to the experiment.[2]

-

Treat cells with this compound acetate (e.g., 10 µM) or vehicle control for various time points.

-

During the final 1-2 hours of treatment, add [¹⁴C]-leucine to the culture medium.

-

Terminate the assay by washing the cells with ice-cold PBS and precipitating macromolecules with trichloroacetic acid (TCA).

-

Lyse the cells and measure the amount of incorporated [¹⁴C]-leucine using a scintillation counter.

-

Results are expressed as a percentage of the radioactivity incorporated in vehicle-treated control cells.[2]

-

Western Blotting

-

Objective: To detect changes in the expression and phosphorylation status of key signaling proteins.

-

Methodology:

-

Seed cells in 6-well plates or culture dishes and treat with this compound acetate for the desired times.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-eIF2α, anti-eIF2α, anti-p-AMPK, anti-AMPK, anti-β-actin).[2]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.[2]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound acetate (NSC 59687) triggers a cell starvation response leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [논문]this compound acetate (NSC 59687) triggers a cell starvation response leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis [scienceon.kisti.re.kr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijbs.com [ijbs.com]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function and Cellular Targets of Oxyphenisatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin, a diphenolic compound historically utilized as a laxative, has garnered renewed scientific interest for its potent anti-proliferative and cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the dual biological functions of this compound and its acetate prodrug, detailing its molecular mechanisms of action, cellular targets, and the signaling pathways it modulates. Quantitative data on its anti-cancer efficacy are presented, along with detailed experimental protocols for key assays and visual representations of the underlying signaling cascades to facilitate further research and drug development efforts.

Introduction

Initially introduced as a stimulant laxative, this compound was later withdrawn from the market due to concerns about hepatotoxicity with long-term use[1][2]. Structurally related to bisacodyl and phenolphthalein, its primary laxative effect is now understood to be mediated by an increase in intestinal epithelial permeability[3]. More recently, this compound acetate has emerged from drug repurposing screens as a promising anti-cancer agent[4]. It triggers a multi-faceted cellular stress response, leading to the inhibition of cancer cell growth and the induction of cell death through various mechanisms, including the integrated stress response (ISR), modulation of the AMPK/mTOR pathway, and a novel form of programmed cell death known as oncosis[4]. This guide will delve into the technical details of these biological functions and the key cellular components targeted by this compound.

Biological Function and Cellular Mechanisms

Laxative Effect: Augmentation of Epithelial Permeability

Contrary to initial hypotheses involving the stimulation of adenylate cyclase, the laxative action of this compound is primarily attributed to its ability to increase the permeability of the intestinal epithelium[3]. This alteration in the mucosal barrier leads to a net movement of fluid and electrolytes into the intestinal lumen, resulting in a cathartic effect.

Anti-Cancer Activity: A Multi-pronged Cellular Assault

This compound acetate, the prodrug of this compound, exhibits significant anti-proliferative activity in a range of cancer cells, particularly those of breast cancer origin[5]. Its anti-cancer effects are not mediated by a single mechanism but rather by a coordinated induction of cellular stress pathways.

A primary effect of this compound acetate is the potent activation of the ISR, a key cellular pathway that responds to various stress conditions to restore homeostasis. This compound acetate achieves this by activating two of the four known eIF2α kinases:

-

GCN2 (General Control Nonderepressible 2): A sensor of amino acid deprivation.

-

PERK (PKR-like Endoplasmic Reticulum Kinase): A sensor of endoplasmic reticulum (ER) stress.

Activation of GCN2 and PERK leads to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences: a global shutdown of protein synthesis to conserve resources and the selective translation of stress-responsive mRNAs, such as that encoding the transcription factor ATF4.

Concurrent with ISR activation, this compound acetate modulates the AMPK/mTOR pathway, a central regulator of cellular energy homeostasis and growth[6].

-

Activation of AMPK (AMP-activated Protein Kinase): this compound acetate treatment leads to the activation of AMPK, the cell's primary energy sensor. Activated AMPK promotes catabolic processes to generate ATP while inhibiting anabolic pathways.

-

Inhibition of mTORC1 (mechanistic Target of Rapamycin Complex 1): A key downstream effect of AMPK activation is the inhibition of mTORC1, a master regulator of cell growth and proliferation[7]. This inhibition is achieved, in part, through the AMPK-mediated phosphorylation of Raptor, a key component of the mTORC1 complex[7]. The inhibition of mTORC1 signaling is further evidenced by the reduced phosphorylation of its downstream substrates, p70S6K and 4E-BP1.

The combined activation of the ISR and the AMPK/mTOR pathway creates a state of cellular starvation, leading to cell cycle arrest and, ultimately, cell death.

The profound cellular stress induced by this compound acetate triggers several downstream cell fate decisions:

-

Autophagy: As a consequence of mTORC1 inhibition, the cell initiates autophagy, a catabolic process for the degradation and recycling of cellular components, in an attempt to survive the nutrient-deprived state.

-

Mitochondrial Dysfunction: Prolonged exposure to this compound acetate leads to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.

-

Apoptosis: In estrogen receptor-positive (ER+) breast cancer cells, such as MCF7 and T47D, this compound acetate induces the expression of Tumor Necrosis Factor-alpha (TNFα). This leads to an autocrine loop of TNFα-mediated apoptosis, involving the degradation of the TNF receptor 1 (TNFR1).

A recent and significant discovery has identified the Transient Receptor Potential Melastatin 4 (TRPM4), a calcium-activated non-selective cation channel, as a direct target of this compound acetate in triple-negative breast cancer (TNBC) cells[4][8].

-

Poisoning of TRPM4: this compound acetate "poisons" the TRPM4 channel, leading to its rapid degradation via the ubiquitin-proteasome system[4].

-

Induction of Oncosis: The loss of TRPM4 function disrupts ion homeostasis, leading to a form of programmed cell death called oncosis. Oncosis is characterized by cellular swelling, membrane blebbing, mitochondrial dysfunction, and ATP depletion, culminating in cell lysis and the release of cellular contents, which can provoke an inflammatory response[4][8]. The sensitivity of TNBC cells to this compound acetate directly correlates with their expression levels of TRPM4[4].

Quantitative Data: Anti-Proliferative Activity

The anti-proliferative efficacy of this compound acetate has been quantified in several breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Subtype | IC50 (µM) | Reference |

| MCF7 | ER+ | 0.8 | [3] |

| T47D | ER+ | 0.6 | [3] |

| MDA-MB-468 | Triple-Negative | 1.8 | [3] |

| 0.33 | [9] | ||

| HS578T | Triple-Negative | 2.1 | [3] |

| 1.19 | [9] | ||

| BT549 | Triple-Negative | 0.72 | [9] |

| MDA-MB-231 | Triple-Negative | >100 | [3] |

| 38.4 | [9] | ||

| MDA-MB-436 | Triple-Negative | 48.7 | [9] |

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced Cellular Stress Pathways

Caption: this compound-induced stress signaling network.

TRPM4-Mediated Oncosis Pathway

Caption: TRPM4-mediated oncosis induced by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's anti-cancer effects.

Detailed Experimental Protocols

Cell Viability Assessment by [¹⁴C]Leucine Incorporation

This assay measures the rate of protein synthesis as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound acetate stock solution (in DMSO)

-

96-well cell culture plates

-

[¹⁴C]Leucine

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound acetate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

During the last 4 hours of incubation, add [¹⁴C]Leucine to each well.

-

Aspirate the medium and wash the cells twice with cold PBS.

-

Precipitate the proteins by adding cold 10% TCA to each well and incubate on ice for 30 minutes.

-

Wash the wells twice with cold 5% TCA to remove unincorporated [¹⁴C]Leucine.

-

Solubilize the protein precipitate in a suitable solvent (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of [¹⁴C]Leucine incorporation relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is for the detection of phosphorylated eIF2α and AMPK.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-eIF2α, anti-eIF2α, anti-phospho-AMPK, anti-AMPK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF2α) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total protein (e.g., total eIF2α) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Autophagy Flux Assay

This assay measures the rate of autophagic degradation by monitoring the turnover of LC3-II.

Materials:

-

Cells treated with this compound acetate

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Reagents for western blotting (as described above)

-

Primary antibody against LC3B

Protocol:

-

Culture cells and treat with this compound acetate for the desired time.

-

In a parallel set of wells, co-treat the cells with a lysosomal inhibitor for the last 2-4 hours of the this compound acetate treatment. This will block the degradation of autophagosomes.

-

Prepare cell lysates and perform western blotting as described in section 5.2.

-

Probe the membrane with an antibody against LC3. Two bands will be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.

Oncosis Detection by Flow Cytometry

This protocol distinguishes oncosis from apoptosis and necrosis.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Mitochondrial membrane potential dye (e.g., DiIC1(5))

-

Plasma membrane potential dye (e.g., DiBAC4(3) or bis-oxonol)

-

Flow cytometer

Protocol:

-

Treat cells with this compound acetate for the desired time.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol to identify apoptotic and necrotic populations.

-

In separate tubes, stain cells with DiIC1(5) to measure mitochondrial membrane potential and a plasma membrane potential dye.

-

Analyze the stained cells by flow cytometry.

-

Oncotic cells are characterized by a rapid loss of both mitochondrial and plasma membrane potential, while remaining initially negative for late-stage apoptotic and necrotic markers.

Conclusion and Future Directions

This compound and its acetate prodrug are compelling molecules with a rich history and a promising future. Originally a laxative, this compound acetate has been repurposed as a potent anti-cancer agent that acts through a sophisticated network of cellular stress pathways. Its ability to induce the ISR, modulate AMPK/mTOR signaling, and trigger oncosis through the novel targeting of TRPM4 makes it a valuable tool for cancer research and a potential lead for the development of new therapeutics, particularly for challenging cancers like TNBC.

Future research should focus on elucidating the precise molecular interactions between this compound and its targets, such as GCN2, PERK, and TRPM4. In vivo studies are crucial to validate the anti-tumor efficacy and to assess the therapeutic window, considering its historical association with hepatotoxicity. Furthermore, exploring the potential for synergistic combinations with other anti-cancer agents could unlock new therapeutic strategies. The detailed methodologies and pathway analyses provided in this guide aim to equip researchers with the foundational knowledge to advance our understanding of this multifaceted compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Rapid assay system for cytotoxicity tests using 14C-leucine incorporation into tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dryas.mbl.edu [dryas.mbl.edu]

- 9. Measurement of autophagic flux in humans: an optimized method for blood samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Oxyphenisatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of oxyphenisatin, a diphenolic compound that has been investigated for its laxative properties and more recently for its potential as an anti-cancer agent. This document details a robust synthesis protocol, purification methodologies, and an exploration of its mechanism of action through key signaling pathways.

Core Synthesis Protocol: Friedel-Crafts Reaction of Isatin with Phenol

The synthesis of this compound, chemically known as 3,3-bis(4-hydroxyphenyl)-1H-indol-2-one, is achieved through a Friedel-Crafts reaction between isatin and phenol. This electrophilic aromatic substitution reaction is catalyzed by a strong acid, in this case, hydrogen chloride gas.

Experimental Protocol

Materials:

-

Isatin (147 g)

-

Phenol (470 g)

-

Hydrogen chloride gas (dried over sulphuric acid)

-

Benzene (500 ml)

-

Acetone

-

Chloroform

Procedure:

-

Combine 147 g of isatin and 470 g of phenol in a suitable reaction vessel.

-

Heat the mixture to 85°C.

-

Bubble dry hydrogen chloride gas through the reaction mixture. The reaction is exothermic, and the temperature will rise to approximately 115°C.

-

Maintain the temperature at 115°C and continue to pass hydrogen chloride gas through the mixture for an additional 5 hours.

-

Upon completion, a crystal paste will form. This paste is then stirred into 500 ml of benzene.

-

The resulting light yellow crystals are collected by filtration and dried.

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials and by-products. Recrystallization is an effective method for this purpose.

Experimental Protocol: Recrystallization

-

Dissolve the crude, dried crystals in a minimal amount of hot acetone.

-

To the hot acetone solution, add chloroform until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of pure crystals.

-

For further crystallization, the solution can be placed in an ice bath.

-

Collect the colorless crystals by filtration.

-

Dry the purified crystals under a water pump vacuum at 90°C.

Yield and Characterization: Following this protocol, a yield of approximately 82% (260 g) of pure, colorless crystals can be expected. The melting point of the purified this compound is 267°C.

Quantitative Data Summary

| Parameter | Value | Reference |

| Synthesis | ||

| Isatin | 147 g | [1] |

| Phenol | 470 g | [1] |

| Reaction Temperature | 115°C | [1] |

| Reaction Time | 5 hours | [1] |

| Purification | ||

| Recrystallization Solvents | Acetone/Chloroform | [1] |

| Product Characterization | ||

| Appearance | Colorless crystals | [1] |

| Yield | 260 g (82%) | [1] |

| Melting Point | 267°C | [1] |

| Biological Activity (this compound Acetate) | ||

| IC50 (MCF7 cells) | 0.8 µM | [2] |

| IC50 (T47D cells) | 0.6 µM | [2] |

| IC50 (HS578T cells) | 2.1 µM | [2] |

| IC50 (MDA-MB-468 cells) | 1.8 µM | [2] |

Visualizing the Process and Mechanism

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis and Purification.

Signaling Pathway of this compound Acetate in Cancer Cells

This compound acetate, a prodrug of this compound, has been shown to induce a cell starvation response in cancer cells, leading to apoptosis. The key signaling pathways involved are depicted below.[3]

Caption: this compound Acetate Signaling Pathway in Cancer Cells.

Mechanism of Action

This compound and its acetate prodrug exhibit anti-proliferative activity through the induction of a multifaceted cell starvation response.[3] This response involves the rapid phosphorylation of the nutrient-sensing eukaryotic translation initiation factor 2α (eIF2α) kinases, GCN2 and PERK.[3] This leads to an inhibition of protein synthesis. Concurrently, there is an activation of AMP-activated protein kinase (AMPK) and a reduction in the phosphorylation of mammalian target of rapamycin (mTOR) substrates.[3]

These events trigger downstream cellular processes, including autophagy and mitochondrial dysfunction.[3] In estrogen receptor-positive (ER+) breast cancer cell lines, this compound acetate has been shown to induce apoptosis through the stimulation of an autocrine tumor necrosis factor-alpha (TNFα) pathway.[3]

As a laxative, the mechanism of action of diphenolic laxatives like this compound is primarily attributed to an increase in epithelial permeability, rather than the stimulation of mucosal adenylate cyclase.[]

This guide provides a foundational understanding for researchers and professionals working with this compound, from its fundamental synthesis to its complex biological activities. The provided protocols and data serve as a valuable resource for further investigation and development.

References

Preclinical Research on Oxyphenisatin and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research conducted on oxyphenisatin and its prodrug, this compound acetate, in the context of cancer. It consolidates quantitative data, details experimental methodologies, and visualizes the key signaling pathways implicated in their anticancer effects.

Introduction

This compound, a diphenyl oxindole, and its more frequently studied acetylated prodrug, this compound acetate, have demonstrated notable antiproliferative activity in various preclinical cancer models.[1][2] Originally utilized as a laxative, its repurposing as a potential anticancer agent stems from its ability to induce a multi-faceted cellular stress response, leading to cell death in cancer cells.[1] This document synthesizes the key findings from preclinical studies to serve as a comprehensive resource for researchers in oncology and drug development.

Quantitative Data Summary

The antiproliferative effects of this compound acetate have been quantified across a range of breast cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from these studies.

Table 1: In Vitro Antiproliferative Activity of this compound Acetate in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (µM) | Reference |

| MCF-7 | Estrogen Receptor (ER)+ | 0.8 | [1] |

| T47D | ER+ | 0.6 | [1] |

| HS578T | Triple-Negative Breast Cancer (TNBC) | 2.1 | [1] |

| MDA-MB-468 | TNBC | 1.8 | [1] |

| MDA-MB-231 | TNBC | >100 (Resistant) | [1] |

Table 2: Antiproliferative Activity of this compound Acetate in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | TRPM4 Expression | IC50 (µM) | Reference |

| MDA-MB-468 | High | 0.33 | [2] |

| BT-549 | High | 0.72 | [2] |

| Hs578T | High | 1.19 | [2] |

| MDA-MB-436 | Low/Negative | 48.7 | [2] |

| MDA-MB-231 | Low/Negative | 38.4 | [2] |

Table 3: In Vivo Efficacy of this compound Acetate in an MCF-7 Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Vehicle Control | - | - | [1] |

| This compound Acetate | 300 mg/kg, i.p. daily | Significant inhibition | [1] |

Key Signaling Pathways

Preclinical studies have elucidated several key signaling pathways through which this compound acetate exerts its anticancer effects. These are primarily centered around the induction of a cellular starvation response, apoptosis, and oncosis.

Cell Starvation Response Pathway

This compound acetate triggers a nutrient deprivation-like state within cancer cells, leading to the activation of stress-response pathways.[1] This involves the phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) by kinases such as GCN2 and PERK, leading to a general inhibition of protein synthesis.[1] Concurrently, the AMP-activated protein kinase (AMPK) is activated, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[1]

Extrinsic Apoptosis Pathway in ER+ Breast Cancer

In estrogen receptor-positive (ER+) breast cancer cells such as MCF-7 and T47D, this compound acetate has been shown to induce the expression of Tumor Necrosis Factor-alpha (TNFα).[1] This leads to an autocrine signaling loop where TNFα binds to its receptor, TNFR1, initiating the extrinsic apoptosis cascade.[1]

TRPM4-Mediated Oncosis in Triple-Negative Breast Cancer

A recent study has identified the transient receptor potential melastatin 4 (TRPM4), a calcium-activated non-selective cation channel, as a key target of this compound acetate in TNBC cells.[2] Inhibition of TRPM4 leads to an influx of sodium ions and water, causing cellular swelling and a form of necrotic cell death known as oncosis.[2] This effect is dependent on the expression levels of TRPM4, with high-expressing cells being sensitive and low-expressing cells being resistant.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound acetate.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound acetate for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound acetate for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-eIF2α, total eIF2α, phospho-AMPK, total AMPK, phospho-mTOR, total mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

-

Estrogen Supplementation (for ER+ cells): For ER+ cell lines like MCF-7, implant a slow-release estradiol pellet subcutaneously a few days before cell injection.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound acetate (e.g., 300 mg/kg, intraperitoneally) and vehicle control according to the planned schedule.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

The preclinical data strongly suggest that this compound acetate possesses significant anticancer activity, particularly in breast cancer models. Its multifaceted mechanism of action, involving the induction of a cell starvation response, apoptosis, and oncosis, presents multiple avenues for therapeutic intervention. The identification of TRPM4 as a predictive biomarker for sensitivity in TNBC is a promising development for patient stratification. Further research is warranted to explore the full potential of this compound and its derivatives as novel cancer therapeutics.

References

Oxyphenisatin's Role in Inducing a Cell Starvation Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin, a diphenolic laxative, has demonstrated significant antiproliferative activity in various cancer cell lines. This technical guide delves into the molecular mechanisms underpinning this compound's action, focusing on its ability to induce a multifaceted cell starvation response. This response is characterized by the activation of key cellular energy sensors, induction of autophagy, and eventual programmed cell death. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing the compound's effects, and a summary of its quantitative impact on cancer cell lines.

Introduction

This compound and its pro-drug, this compound acetate, have emerged as compounds of interest in oncology due to their potent anti-cancer properties.[1][2] Mechanistic studies have revealed that this compound acetate triggers a robust cell starvation response, leading to a cascade of events that culminate in apoptosis.[1][2] This guide serves as a technical resource for researchers investigating this compound and similar compounds, providing the necessary details to replicate and expand upon these findings.

Mechanism of Action: A Multi-pronged Cellular Starvation Response

This compound acetate's anti-cancer activity is not attributed to a single target but rather to its ability to induce a complex and multifaceted cellular response that mimics nutrient deprivation.[1][2] This response involves the modulation of several critical signaling pathways that govern cell growth, metabolism, and survival.

Inhibition of Protein Synthesis and Activation of Nutrient Sensing Pathways

A primary effect of this compound acetate is the selective inhibition of protein synthesis.[1] This is associated with the rapid phosphorylation of eukaryotic translation initiation factor 2α (eIF2α).[1] This phosphorylation is mediated by the activation of two key nutrient-sensing kinases:

-

GCN2 (General Control Nonderepressible 2): A sensor of amino acid deprivation.[2]

-

PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase): A sensor of endoplasmic reticulum (ER) stress.[1][2]

The activation of these kinases and subsequent eIF2α phosphorylation leads to a global reduction in protein translation, conserving cellular resources in a perceived state of starvation.[3]

Activation of AMPK and Inhibition of mTOR Signaling

This compound acetate treatment leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] AMPK is activated in response to low intracellular ATP levels and acts to restore energy balance by promoting catabolic processes and inhibiting anabolic processes.[4]

Concurrent with AMPK activation, a significant reduction in the phosphorylation of downstream targets of the mammalian target of rapamycin (mTOR) is observed.[2] mTOR is a key kinase that promotes cell growth and proliferation in response to nutrient availability.[5] The inhibition of mTOR signaling is evident through the decreased phosphorylation of its substrates, p70S6K and 4E-BP1, further contributing to the shutdown of protein synthesis and cell growth.[2]

Induction of Autophagy and Mitochondrial Dysfunction

The cellular starvation response triggered by this compound acetate culminates in the induction of autophagy, a catabolic process involving the degradation of cellular components to provide essential nutrients during times of scarcity.[1] This process is a survival mechanism under nutrient-deprived conditions. However, prolonged or excessive autophagy can lead to cell death. Treatment with this compound acetate is also associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[1]

Autocrine TNFα-Mediated Apoptosis

In certain cancer cell lines, such as the estrogen receptor (ER) positive MCF7 and T47D cells, this compound acetate induces the expression of tumor necrosis factor-alpha (TNFα).[1] This leads to an autocrine signaling loop that activates the extrinsic apoptotic pathway, ultimately resulting in programmed cell death.[1]

Signaling Pathways and Experimental Workflows

This compound-Induced Cell Starvation Signaling Pathway

Caption: this compound signaling cascade.

Experimental Workflow for Assessing this compound's Effects

Caption: Workflow for this compound analysis.

Quantitative Data

The anti-proliferative effects of this compound acetate have been quantified in several breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in ER-positive cell lines.

| Cell Line | Estrogen Receptor Status | IC50 (µM) |

| MCF7 | Positive | 0.8[6] |

| T47D | Positive | 0.6[6] |

| HS578T | Negative | 2.1[6] |

| MDA-MB-468 | Negative | 1.8[6] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: MCF7, T47D, HS578T, and MDA-MB-468 breast cancer cell lines can be obtained from the Division of Cancer Treatment and Diagnosis Tumor Repository.

-

Culture Conditions: Cells should be maintained in the appropriate medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Acetate Preparation: Prepare a stock solution of this compound acetate in DMSO. Further dilutions should be made in the culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound acetate concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protein Synthesis Assay ([14C]Leucine Incorporation)

This assay measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound acetate as described above.

-

Radiolabeling: Add [14C]leucine to each well and incubate for a defined period (e.g., 1-4 hours).

-

Protein Precipitation: Wash the cells with ice-cold PBS and then add ice-cold 10% trichloroacetic acid (TCA) to precipitate the proteins.

-

Washing: Wash the protein precipitate with 5% TCA and then with ethanol to remove unincorporated [14C]leucine.

-

Solubilization: Solubilize the protein pellet in a suitable buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: Transfer the solubilized protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the total protein content in parallel wells and express the results as a percentage of the control.

Western Blot Analysis

This technique is used to detect specific proteins and their phosphorylation status in cell lysates.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, AMPK, phospho-p70S6K, p70S6K, phospho-eIF2α, eIF2α, LC3B, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound represents a promising anti-cancer agent that functions by inducing a potent cell starvation response. This is achieved through the coordinated modulation of critical signaling pathways involved in nutrient sensing, protein synthesis, and cell metabolism. The resulting autophagic and apoptotic events highlight a potential therapeutic strategy for targeting cancer cells. The detailed methodologies and data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the development of novel drugs that exploit this mechanism of action.

References

Structural Analogues of Oxyphenisatin: A Technical Guide on Synthesis, Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin, a diphenolic laxative withdrawn from the market due to hepatotoxicity, and its structural analogues have garnered renewed interest for their potent biological activities, including antiproliferative effects against cancer cell lines. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of this compound analogues. It details experimental protocols for assessing their biological activity and visualizes key signaling pathways to facilitate further research and development in this area.

Introduction to this compound and its Analogues

This compound is a stimulant laxative that is structurally related to bisacodyl and sodium picosulfate.[1][2][3] Its long-term use was associated with liver damage, leading to its withdrawal from the market in the early 1970s.[1][2][3] The primary mechanism of its laxative effect is believed to be an increase in intestinal epithelial permeability, rather than the stimulation of adenylate cyclase.[4]

Beyond its laxative properties, this compound and its derivatives have demonstrated significant antiproliferative activity.[5][6] This has spurred investigations into the synthesis of novel analogues with improved efficacy and reduced toxicity. The core structure of this compound, 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, provides a versatile scaffold for chemical modification.[1]

Structure-Activity Relationships of this compound Analogues

Recent studies have focused on elucidating the structure-activity relationships of this compound analogues, particularly concerning their anticancer properties. Modifications to the isatin core have been shown to significantly impact their potency and selectivity.

Antiproliferative Activity

Research has shown that the introduction of substituents at the 6- and 7-positions of the this compound scaffold can markedly enhance its antiproliferative potency, especially against the MDA-MB-468 breast cancer cell line.[5]

Table 1: Summary of Structure-Activity Relationships for Antiproliferative Activity of this compound Analogues

| Position of Substitution | Substituent | Effect on Antiproliferative Activity (MDA-MB-468 cell line) | Selectivity (MDA-MB-468 vs. MDA-MB-231) |

| 6- and 7-positions | F, Cl, Me, CF3, OMe | Markedly enhanced potency | High (up to 1000-fold) |

Data synthesized from information provided in the search results.[5]

The acetate derivative, this compound acetate, acts as a prodrug and has shown potent activity against estrogen receptor-alpha (ERα) positive cancer cell lines such as MCF-7 and T47D.[5]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature for evaluating the activity of this compound and its analogues.

Synthesis of this compound Analogues

A common synthetic route to this compound involves the condensation of isatin with phenol.[1] The synthesis of analogues can be achieved by using substituted isatins or phenols in this condensation reaction. One reported strategy involves the generation of a quaternary C(sp³)-center using bis-diones to produce the desired molecules in high yields.[5]

In Vitro Antiproliferative Activity Assay

The antiproliferative effects of this compound analogues are typically evaluated using standard cell-based assays.

-

Cell Lines: MDA-MB-468 and MDA-MB-231 (human breast cancer cell lines) are commonly used to assess potency and selectivity.[5]

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (this compound analogues).

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

-

Laxative Activity Assay (In Vivo)

The laxative effect of this compound and its analogues can be assessed in animal models.

-

Animal Model: Rats are commonly used.

-

Methodology:

-

Ligated colonic loops are created in anesthetized rats.

-

The test compound is administered into the lumen of the ligated loop.

-

Net fluid movement (absorption or secretion) is measured over a specific period.

-

Mucosal permeability can be assessed by measuring the clearance of a non-absorbable marker, such as 14C-erythritol, from the lumen to the blood.[4]

-

Signaling Pathways and Mechanisms of Action

Laxative Effect: Increased Epithelial Permeability

The laxative action of diphenolic laxatives like this compound is primarily attributed to an increase in intestinal epithelial permeability, which leads to a net accumulation of fluid in the lumen.[4] This is in contrast to some other classes of laxatives that stimulate adenylate cyclase.

Caption: Proposed mechanism of laxative action for this compound analogues.

Anticancer Activity: Induction of a Cell Starvation Response

This compound acetate has been shown to inhibit the growth of breast cancer cells by inducing a cell starvation response.[6] This involves the rapid phosphorylation of the eIF2α kinases, GCN2 and PERK, which are key sensors of cellular stress.[6]

References

- 1. Oxyphenisatine - Wikipedia [en.wikipedia.org]

- 2. Oxyphenisatine – Wikipedia tiếng Việt [vi.wikipedia.org]

- 3. Oxyphenisatine [chemeurope.com]

- 4. Mechanism of action of diphenolic laxatives: the role of adenylate cyclase and mucosal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Antiproliferative Effects of Oxyphenisatin on Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental evaluation of oxyphenisatin and its acetate prodrug as antiproliferative agents against cancer cells.

Introduction

This compound, a diphenyl oxindole derivative, was historically utilized as a stimulant laxative.[1] Its mechanism as a laxative involves altering membrane permeability, leading to electrolyte and water flux.[1] More recently, scientific investigation has repurposed this compound and its more studied prodrug, this compound acetate (OXY), as potential anticancer agents, revealing potent antiproliferative activities both in vitro and in vivo.[1][2] This guide synthesizes the current understanding of its effects on cancer cells, focusing on the underlying molecular pathways, summarizing key quantitative data, and detailing the experimental protocols used for its evaluation.

Molecular Mechanisms of Antiproliferative Action

The anticancer activity of this compound acetate is multifaceted, primarily revolving around two distinct but potentially interconnected mechanisms: the induction of a cell starvation response and the poisoning of the TRPM4 ion channel, leading to oncosis.

Induction of a Cell Starvation Response and Apoptosis

In several cancer cell lines, particularly estrogen receptor-positive (ER+) breast cancer cells, this compound acetate triggers an acute nutrient deprivation response.[1][3] This leads to a cascade of events culminating in programmed cell death.[1]

Key signaling events in this pathway include:

-

Translational Inhibition: OXY exposure leads to the rapid phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) via the nutrient-sensing kinases GCN2 and PERK.[1][4] This phosphorylation is a critical step in inhibiting global protein synthesis.

-